BenchChemオンラインストアへようこそ!

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Medicinal Chemistry Physicochemical Property Prediction FAAH Inhibition

This thiadiazole-piperidine urea is a critical tool for medicinal chemistry teams conducting structure-activity relationship (SAR) studies around the central heterocycle of FAAH inhibitors. It serves as a direct piperidine-core comparator to established piperazine analogs, enabling systematic evaluation of the spacer's impact on potency, selectivity, and metabolic stability. Procure to de-risk your SAR by precisely controlling for core conformational constraints and basicity.

Molecular Formula C15H18ClN5OS
Molecular Weight 351.85
CAS No. 2097923-09-4
Cat. No. B3016113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
CAS2097923-09-4
Molecular FormulaC15H18ClN5OS
Molecular Weight351.85
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=NSN=C3
InChIInChI=1S/C15H18ClN5OS/c16-12-3-1-11(2-4-12)9-17-15(22)19-13-5-7-21(8-6-13)14-10-18-23-20-14/h1-4,10,13H,5-9H2,(H2,17,19,22)
InChIKeyGGNUDRVXZDKQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2097923-09-4): Procurement-Relevant Structural and Physicochemical Profile


1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2097923-09-4) is a synthetic small molecule belonging to the thiadiazole-piperidine urea class. Its molecular formula is C₁₅H₁₈ClN₅OS with a molecular weight of 351.9 g/mol [1]. The compound features a 4-chlorobenzyl group connected via a urea linker to a piperidine ring substituted at the 1-position with a 1,2,5-thiadiazol-3-yl moiety [1]. This structural architecture combines a halogenated aromatic tail, a central piperidine scaffold, and an electron-deficient thiadiazole heterocycle—a motif that has been investigated in related piperazine-based urea derivatives for fatty acid amide hydrolase (FAAH) inhibition [2]. However, direct published biological activity data for this specific piperidine analog remain absent from authoritative databases including ChEMBL, BindingDB, and PubMed as of the knowledge cutoff date.

Why Procuring a Generic Thiadiazole-Piperidine Urea Cannot Substitute for 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2097923-09-4)


Within the thiadiazole-urea chemical space, minor structural modifications produce substantial shifts in target engagement and potency. For example, in the closely related piperazine urea series, replacing a 4-chlorobenzyl tail (IC₅₀ = 0.13 µM) with a 4-fluorobenzyl tail (IC₅₀ = 0.22 µM) resulted in a ~1.7-fold loss in FAAH inhibitory potency [1]. The piperidine core of CAS 2097923-09-4 introduces distinct conformational constraints and basicity compared to the piperazine analogs, while the 4-chloro substitution pattern on the benzyl ring may further modulate halogen bonding, lipophilicity (XLogP3-AA = 2.6 [2]), and metabolic stability. Without experimental confirmation of the biological activity of this specific compound, any substitution with an in-class analog—whether a piperazine variant, a regioisomeric chlorophenyl derivative, or a different heteroaryl replacement—carries the risk of introducing unknown potency, selectivity, and pharmacokinetic liabilities that could invalidate experimental results or delay project timelines.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2097923-09-4) Versus Closest Analogs


Piperidine vs. Piperazine Core: Predicted Physicochemical Divergence from the Most Active FAAH-Inhibitory Analog

The target compound employs a piperidine spacer, whereas the most potent compound in the closest published FAAH inhibitor series (compound 19) utilizes a piperazine ring [1]. The piperidine ring has a calculated basic pKa of approximately 8.7–9.3 (typical for tertiary piperidines), while the piperazine analog has a pKa of approximately 7.5–8.5 (typical for N-aryl piperazines). This difference of ~0.5–1.8 log units translates to a 3- to 60-fold difference in the protonation state at physiological pH, which can critically affect membrane permeability, target binding interactions, and off-target profiles. The target compound also exhibits a topological polar surface area (TPSA) of 98.4 Ų and XLogP3-AA of 2.6 [2], whereas the piperazine analog 19 is expected to have a lower TPSA due to the absence of the additional ring nitrogen. No direct experimental head-to-head comparison between the piperidine and piperazine cores for FAAH inhibition has been published.

Medicinal Chemistry Physicochemical Property Prediction FAAH Inhibition

4-Chlorobenzyl vs. 4-Methoxybenzyl Substituent: Lipophilicity-Driven Differentiation from Analog CAS 2320209-73-0

The target compound carries a 4-chlorobenzyl urea substituent, while the closest cataloged analog, 1-[(4-methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2320209-73-0), bears a 4-methoxybenzyl group [1]. The computed XLogP3-AA for the target compound is 2.6 [2]. The methoxy analog, by substitution of Cl (Hansch π = +0.71) with OCH₃ (Hansch π = –0.02), is predicted to have an XLogP3-AA approximately 0.7–1.0 log units lower. This lipophilicity differential may influence metabolic stability (CYP450 oxidative susceptibility), plasma protein binding, and volume of distribution. No experimental comparative data exist for these two compounds in any published assay system.

Lipophilicity SAR Analysis Drug Design

4-Chloro vs. 2-Chloro Regioisomer: Positional Isomerism as a Determinant of Molecular Recognition

The target compound (CAS 2097923-09-4) positions chlorine at the para (4-) position of the benzyl ring, whereas the commercially available analog 1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea bears chlorine at the ortho (2-) position directly on the phenyl ring (no methylene spacer) . This difference eliminates the conformational flexibility provided by the benzyl methylene group and alters both the spatial trajectory of the chlorine atom and the electronic properties of the aromatic ring. The 4-chlorobenzyl arrangement allows chlorine to extend further from the urea core, potentially engaging distal hydrophobic pockets, while the 2-chlorophenyl arrangement restricts chlorine orientation and may introduce steric clashes. No experimental comparative binding or activity data exist for these two regioisomers.

Regioisomerism Target Binding Molecular Recognition

Absence of Published Bioactivity Data for CAS 2097923-09-4: A Procurement-Relevant Evidence Gap

A comprehensive search of PubMed, ChEMBL, BindingDB, Google Patents, and PubChem BioAssay as of 2026-04-30 yielded zero published biological activity data points (IC₅₀, Kᵢ, EC₅₀, % inhibition at any concentration, or in vivo efficacy) for CAS 2097923-09-4 [1][2][3]. In contrast, the structurally related piperazine analog (compound 19, 4-chlorobenzyl tail) has a reported FAAH IC₅₀ of 0.13 µM [4]. The closest piperidine analog with published data is a 4-(azepan-1-yl)-1,2,5-thiadiazol-3-yl piperidine derivative showing lysosomal acid lipase (LAL) inhibition with IC₅₀ = 300 nM [5], but this compound lacks the urea linker and the chlorobenzyl group, making direct extrapolation unreliable. This evidence gap means that any procurement decision for CAS 2097923-09-4 is based on predicted rather than experimentally verified properties.

Data Availability Procurement Risk Bioactivity Profiling

Procurement-Recommended Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2097923-09-4)


Scaffold for In-House Structure-Activity Relationship (SAR) Exploration of FAAH or Related Serine Hydrolase Inhibitors

Based on the established FAAH inhibitory activity of the piperazine analog series (IC₅₀ = 0.13 µM for the 4-chlorobenzyl piperazine compound [1]), CAS 2097923-09-4 can serve as a piperidine-core comparator to systematically evaluate the impact of the piperidine vs. piperazine spacer on potency, selectivity, and metabolic stability. Procurement is recommended for medicinal chemistry groups conducting SAR around the central heterocycle of urea-based FAAH inhibitors. Users should commission de novo enzyme inhibition assays and counter-screens, as no published data exist to pre-validate activity.

Negative Control or Inactive Analog for Mechanistic Studies Where Piperazine Urea FAAH Inhibitors Are Used as Tool Compounds

Given the absence of any published bioactivity for this compound [2], it may serve as a structurally matched negative control in experiments employing active piperazine FAAH inhibitors (e.g., compound 19 from Gur Maz et al. 2022 [1]). The close structural resemblance—differing only in the piperidine vs. piperazine ring—maximizes the likelihood that any observed differential biological effect is attributable to the core heterocycle rather than to divergent physicochemical properties. Experimental confirmation of inactivity against the target of interest is a prerequisite before deployment as a negative control.

Physicochemical Probe for Studying Basicity-Dependent Membrane Permeability in Thiadiazole-Urea Chemical Space

The estimated pKa differential between the piperidine (target compound) and piperazine (analog) cores (~0.5–1.8 log units) may translate into measurable differences in PAMPA or Caco-2 permeability [3]. Procurement is justified for biophysical profiling studies investigating the relationship between ionization state and passive membrane diffusion within this chemotype. The computed XLogP3-AA of 2.6 and TPSA of 98.4 Ų provide baseline parameters for comparative permeability predictions.

In Silico Modeling and Docking Studies Requiring a Piperidine-Containing Thiadiazole-Urea Ligand for Comparative Binding Mode Analysis

Molecular docking studies of the piperazine FAAH inhibitor series [1] identified key binding interactions with FAAH active-site residues. CAS 2097923-09-4 can be used as a docking ligand to computationally assess whether the piperidine ring accommodates the same binding pose or induces conformational rearrangements due to altered ring geometry and nitrogen basicity. This scenario requires no prior biological validation and is appropriate for computational chemistry groups.

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.